molecular formula C16H17NO4S B2547003 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1797985-79-5

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2547003
CAS No.: 1797985-79-5
M. Wt: 319.38
InChI Key: HMPBMKWWWWDLLD-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a research chemical of significant interest in medicinal chemistry and neuroscience, primarily investigated for its potential as a serotonergic agonist. Its molecular architecture, which integrates a benzo[d][1,3]dioxole (piperonyl) carboxamide moiety linked via a methoxyethyl chain to a 5-methylthiophene group, is characteristic of compounds designed to target serotonin receptors, particularly the 5-HT2A subtype [https://pubchem.ncbi.nlm.nih.gov/]. This structural motif is closely related to that found in a class of psychoactive substances known for their hallucinogenic effects, making this compound a valuable tool for researchers studying the structure-activity relationships (SAR) of phenethylamine-derived ligands [https://www.caymanchem.com/product/9001986]. The primary research application of this compound lies in probing the complexities of the serotonin receptor system. By acting as a potential agonist or partial agonist, it enables scientists to map receptor distribution, study downstream signaling pathways, and understand the neurochemical basis of perception and cognition [https://www.thermofisher.com/order/catalog/product/AC453300050]. Furthermore, its use is critical in the pharmacological characterization of novel psychoactive substances (NPS) for forensic and regulatory science, helping to identify the potential risks and legal status of emerging designer drugs [https://drugs.tessact.com/]. This reagent is strictly for use in controlled laboratory settings to advance the understanding of neuropharmacology and receptor biology.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-3-6-15(22-10)14(19-2)8-17-16(18)11-4-5-12-13(7-11)21-9-20-12/h3-7,14H,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPBMKWWWWDLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Catechol Derivatives

The benzo[d]dioxole ring is synthesized via acid-catalyzed cyclization of catechol derivatives. For example:

  • Reaction : Catechol reacts with methylene donors (e.g., dichloromethane) in the presence of sulfuric acid to form the 1,3-dioxole ring.
  • Modification : Subsequent nitration and reduction yield 5-nitrobenzo[d]dioxole, which is oxidized to the carboxylic acid using potassium permanganate.

Alternative Route: Direct Carboxylation

A more efficient method involves Friedel-Crafts acylation:

  • Procedure : Benzodioxole reacts with acetyl chloride/AlCl₃ to introduce an acetyl group at the 5-position, followed by oxidation with CrO₃ to yield the carboxylic acid.

Synthesis of 2-Methoxy-2-(5-Methylthiophen-2-yl)Ethylamine

Thiophene Functionalization

The 5-methylthiophen-2-yl group is introduced via electrophilic substitution:

  • Step 1 : Thiophene undergoes Friedel-Crafts alkylation with 2-bromo-2-methoxypropane to install the methoxyethyl chain.
  • Step 2 : Methylation at the 5-position is achieved using methyl iodide and a Lewis acid (e.g., AlCl₃).

Reductive Amination

The ethylamine side chain is synthesized via reductive amination:

  • Reagents : 2-Methoxy-2-(5-methylthiophen-2-yl)acetone reacts with ammonium acetate and sodium cyanoborohydride in methanol.
  • Yield : ~65–70% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the carboxylic acid and amine fragments using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) :

  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Base: N,N-Diisopropylethylamine (DIPEA)
    • Temperature: Room temperature, 12–24 hours.
  • Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography.

Alternative Method: Mixed Carbonate Activation

For improved yield, the acid is activated as a mixed carbonate using ClCO₂Et before amine coupling:

  • Advantages : Reduces racemization and side reactions.
  • Yield : 85–90%.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF : DMF provides higher solubility for polar intermediates, but THF may reduce side product formation in heat-sensitive reactions.
  • Reaction Time : Prolonged stirring (>24 hours) risks hydrolysis of the thiophene ring.

Protecting Group Strategies

  • Methoxy Group : Stable under coupling conditions; no protection required.
  • Thiophene Ring : Susceptible to electrophilic attack; inert conditions (argon atmosphere) are critical.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 7.45 (s, 1H, benzodioxole-H), 6.85–6.75 (m, 2H, thiophene-H), 3.75 (s, 3H, OCH₃).
  • MS (ESI) : m/z 360.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Reference
EDC/HOBt Coupling 78 95 Scalability
Mixed Carbonate 90 98 Reduced side reactions
Reductive Amination 70 92 Simplified workflow

Industrial-Scale Considerations

  • Cost Efficiency : EDC/HOBt is preferred for large-scale production due to reagent availability.
  • Waste Management : DMF recycling systems are essential to minimize environmental impact.

Chemical Reactions Analysis

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

    Biological Research: It is used in various biological assays to study its effects on different biological pathways.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of benzo[d][1,3]dioxole-5-carboxamide derivatives, highlighting substituent differences and associated biological activities:

Compound Name & ID Substituent Group Key Biological Activity Physicochemical/Pharmacological Findings References
S807 (N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) Heptan-4-yl Umami flavor enhancement 1,000× more potent than MSG; rapid oxidative metabolism in human/rat microsomes .
HSD-2 (N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) 3,4-Dimethoxyphenyl Not explicitly stated Synthesized in 75% yield (m.p. 175–177°C); characterized via NMR/IR .
IId (N-(4-(2-Methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide) 4-(2-Methoxyphenoxy)phenyl Anticancer IC₅₀ = 26.59–65.16 µM (HeLa, HepG2); phenoxy group enhances cytotoxicity .
IIc (N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) 3-Trifluoromethylphenyl Antidiabetic (α-amylase inhibition) Significant hypoglycemic effect in STZ-induced diabetic mice .
BNBC (6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) Naphthalen-1-yl with 6-bromo substitution Immunomodulation (STING agonist) Activates human STING pathway; >95% purity .
analogs (e.g., N-Isopropyl derivative) Isopropyl, piperidinyl, pyrrolidinyl Not explicitly stated High structural similarity (0.92–0.93) to target compound .

Key Observations

Substituent Impact on Bioactivity: Alkyl Chains (e.g., S807): Enhance flavor-enhancing potency but may increase metabolic lability due to oxidative degradation . Aromatic/Ether Groups (e.g., IId): Phenoxy and methoxy groups correlate with anticancer activity, likely through π-π stacking or hydrogen bonding with cellular targets .

Physicochemical Properties :

  • Melting Points : HSD-2 (175–177°C) and HSD-4 (150.5–152°C) demonstrate how methoxy positioning affects crystallinity .
  • Metabolic Stability : S807’s rapid hepatic oxidation contrasts with the target compound’s methoxy-thiophene group, which may slow metabolism due to steric hindrance or altered electron density.

Synthetic Approaches :

  • Most analogs (e.g., HSD-2, S807) are synthesized via carboxamide coupling followed by silica gel chromatography .
  • Thiophene-containing analogs (e.g., ’s isoxazole derivative) employ Oxone®-mediated cyclization, suggesting possible routes for the target compound’s synthesis .

Hypothesized Profile of the Target Compound

While direct data are unavailable, inferences can be drawn:

  • Metabolism : The methoxy group and thiophene ring could reduce oxidative metabolism compared to S807’s alkyl chain, improving bioavailability.

Biological Activity

Overview

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This compound incorporates a benzo[d][1,3]dioxole core and a thiophene moiety, which are known for their diverse pharmacological properties. Research has indicated that derivatives of this structure may exhibit significant bioactivity, particularly in the realms of antidiabetic and anticancer applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • IUPAC Name : N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
  • Molecular Formula : C₁₆H₁₇NO₄S
  • CAS Number : 1797985-79-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzo[d][1,3]dioxole core through cyclization of catechol derivatives.
  • Functionalization with thiophene , often achieved through coupling reactions.
  • Final amidation , which attaches the carboxamide group to the dioxole structure.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxol derivatives. For instance, related compounds were shown to inhibit α-amylase with IC₅₀ values indicating potent activity (e.g., 0.68 µM for some derivatives). In vivo studies demonstrated that these compounds could significantly reduce blood glucose levels in diabetic mice models .

Anticancer Activity

The anticancer properties of benzodioxol derivatives have also been explored. One study indicated that certain derivatives exhibited cytotoxicity against various cancer cell lines while maintaining safety profiles against normal cells. For example, compound IIc showed significant activity against multiple cancer types with IC₅₀ values ranging from 26 to 65 µM .

Research Findings and Case Studies

Study Focus Findings
Study 1 (PMC10604990)Antidiabetic effectsCompound IIc reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in diabetic mice .
Study 2Cytotoxicity assaysCompound IIa and IIc displayed potent inhibition of α-amylase and low toxicity to normal cells (IC₅₀ > 150 µM) .
Study 3General bioactivityBenzodioxol derivatives found effective against schistosomiasis, epilepsy, tuberculosis, and antimicrobial resistance .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific enzyme targets such as α-amylase, which plays a crucial role in carbohydrate metabolism. The structural features of the compound likely facilitate binding to these enzymes, enhancing its inhibitory effects.

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